

# dealing with incomplete clearing with Micro-Clear

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Compound of Interest		
Compound Name:	Micro-Clear	
Cat. No.:	B1176558	Get Quote

## **Micro-Clear Technical Support Center**

Welcome to the **Micro-Clear** Technical Support Center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your tissue clearing experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete tissue clearing?

The most common reason for incomplete clearing is a non-uniform refractive index (RI) throughout the tissue sample.[1] This can be caused by several factors, including residual water, incomplete lipid removal, or insufficient penetration of the clearing agent.

Q2: How does sample size and density affect the clearing process?

The size and density of the tissue sample directly impact the time required for each step of the clearing protocol.[1][2] Larger or denser tissues, such as bone, require longer incubation times for fixation, dehydration, delipidation, and clearing to ensure all reagents fully penetrate the sample.[3] It is crucial to adjust incubation times based on the specific characteristics of your sample.

Q3: Can I use my existing antibodies with the Micro-Clear system?



While many antibodies are compatible with cleared tissues, the clearing process, particularly dehydration and delipidation steps, can affect antibody-epitope interactions.[3] It is essential to validate each new antibody for use with the **Micro-Clear** protocol to ensure optimal signal-to-noise ratio.

Q4: My tissue turned opaque or has a white precipitate after clearing. What went wrong?

This issue is often due to the presence of residual water, which is immiscible with many clearing agents and can cause precipitation.[1][4] Ensure that the dehydration steps are performed thoroughly and that all solvents used are anhydrous. Another potential cause is the incomplete removal of lipids, which can react with the clearing solution.

## **Troubleshooting Guide: Incomplete Clearing**

This guide addresses common issues related to incomplete or patchy clearing with the **Micro-Clear** product line.

#### Problem 1: The center of my tissue remains opaque.

- Possible Cause 1: Insufficient Incubation Time. The clearing and dehydration agents have not fully penetrated the sample.
  - Solution: Increase the incubation time in the dehydration and clearing solutions. Refer to
    the table below for recommended incubation times based on tissue type and size. It is
    important not to shorten incubation times suggested in protocols, as this can lead to user
    error.[5]
- Possible Cause 2: Incomplete Dehydration. Residual water in the tissue will prevent proper clearing.
  - Solution: Ensure a gradual and complete dehydration gradient.[1] Use fresh, anhydrous ethanol or methanol for the final dehydration steps, as these solvents can absorb water from the air.[1]
- Possible Cause 3: Depleted Clearing Solution. The volume of the clearing solution was insufficient for the size of the tissue.



 Solution: Use a sufficient volume of Micro-Clear solution to fully submerge the sample (at least 10x the sample volume). For larger samples, consider performing a solution exchange halfway through the incubation period.

# Problem 2: The tissue has cleared, but it has a yellowish or brownish tint.

- Possible Cause 1: Heme Pigment. Blood-rich organs like the spleen or liver contain heme, which can cause discoloration.
  - Solution: Perform transcardial perfusion with PBS to remove blood from the tissue before fixation. If discoloration persists, a decolorization step may be necessary.
- Possible Cause 2: Aldehyde Fixation. Over-fixation or the use of aged fixatives can sometimes lead to a yellowing of the tissue.
  - Solution: Use fresh 4% paraformaldehyde (PFA) for fixation and avoid unnecessarily long fixation times. Including glycine washes after fixation can help quench residual aldehydes.
     [2]

# Problem 3: My fluorescent signal is weak or has disappeared after clearing.

- Possible Cause 1: Fluorophore Quenching. Some clearing protocols can quench the fluorescence of certain proteins.[2]
  - Solution: If using fluorescent proteins, ensure you are using a clearing protocol designed to preserve fluorescence. For immunostaining, select fluorophores that are resistant to the chemicals used in the Micro-Clear protocol.
- Possible Cause 2: Protein Loss. Harsh chemical treatments can lead to the loss of proteins of interest.
  - Solution: Ensure that the tissue is adequately cross-linked during fixation. For delicate samples, consider a hydrogel-based clearing method to provide structural support.



## **Quantitative Data Summary**

The following tables provide a general guideline for incubation times and expected transparency. These values may require optimization for your specific sample and experimental conditions.

Table 1: Recommended Incubation Times for Micro-Clear (Adult Mouse Brain)

Step	Solution	Incubation Time (Half Brain)	Incubation Time (Whole Brain)
Dehydration	Graded Ethanol Series (50%, 70%, 95%, 100%)	12 hours each	24 hours each
Delipidation	Micro-Clear Delipidation Solution	24 hours	48 hours
Clearing	Micro-Clear Solution	12 hours	24 hours

Table 2: Expected Outcomes

Tissue Type	Typical Clearing Time	Expected Transparency	Potential Challenges
Mouse Brain (Whole)	4-6 days	> 95%	Lipid-rich, requires thorough delipidation
Mouse Kidney	2-3 days	> 90%	Dense tissue, may require longer incubation
Mouse Liver	3-5 days	80-90%	Heme pigmentation can be an issue
Organoids (500 μm)	1 day	> 98%	Small size, generally easy to clear

# **Experimental Protocols**

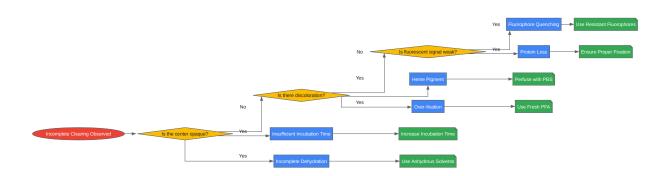


#### Protocol 1: General Workflow for Micro-Clear

- Fixation: Perfuse the animal with PBS followed by 4% PFA. Post-fix the tissue in 4% PFA overnight at 4°C.
- Washing: Wash the tissue in PBS three times for 1 hour each at room temperature.
- Dehydration: Dehydrate the sample in a graded series of ethanol (e.g., 50%, 70%, 95%, 100%, 100%) at 4°C. Incubation times will vary based on sample size.
- Delipidation: Incubate the sample in **Micro-Clear** Delipidation Solution at 37°C with gentle shaking.
- Clearing: Incubate the sample in Micro-Clear Solution at room temperature until transparent.
- Imaging: Image the cleared tissue using a light-sheet or confocal microscope. The refractive index of the **Micro-Clear** solution is ~1.52.

#### **Visualizations**









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